molecular formula C21H28N2O B3874192 3-[1-(4-butoxybenzyl)-2-piperidinyl]pyridine

3-[1-(4-butoxybenzyl)-2-piperidinyl]pyridine

Cat. No. B3874192
M. Wt: 324.5 g/mol
InChI Key: AMMZQPZCGAOENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine and pyridine derivatives are common structures in medicinal chemistry. They are found in a variety of pharmaceuticals and have diverse biological activities . For example, 4-Benzylpiperidine is a research chemical used in scientific studies. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .


Synthesis Analysis

The synthesis of pyridine and piperidine derivatives often involves multi-component reactions. For instance, the Hantzsch pyridine synthesis is a two-step process that involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines .


Molecular Structure Analysis

Pyridine is a six-membered cyclic molecule with one nitrogen atom and five carbon atoms. Piperidine is also a six-membered ring, but it contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Pyridine and piperidine derivatives can undergo various chemical reactions. For example, the Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia to form 1,4-dihydropyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their structure. For example, 3-Methylpyridine is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the biological target. For example, 4-Benzylpiperidine acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Safety and Hazards

These compounds can pose various safety hazards. For example, 3-Methylpyridine is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research into pyridine and piperidine derivatives continues to be a promising area in drug discovery. For instance, the regulation of glycine transporter 1 (GlyT1) activity is a currently investigated strategy in drug discovery for schizophrenia .

properties

IUPAC Name

3-[1-[(4-butoxyphenyl)methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-2-3-15-24-20-11-9-18(10-12-20)17-23-14-5-4-8-21(23)19-7-6-13-22-16-19/h6-7,9-13,16,21H,2-5,8,14-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMZQPZCGAOENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(4-butoxybenzyl)-2-piperidinyl]pyridine
Reactant of Route 2
Reactant of Route 2
3-[1-(4-butoxybenzyl)-2-piperidinyl]pyridine
Reactant of Route 3
Reactant of Route 3
3-[1-(4-butoxybenzyl)-2-piperidinyl]pyridine
Reactant of Route 4
Reactant of Route 4
3-[1-(4-butoxybenzyl)-2-piperidinyl]pyridine
Reactant of Route 5
Reactant of Route 5
3-[1-(4-butoxybenzyl)-2-piperidinyl]pyridine
Reactant of Route 6
3-[1-(4-butoxybenzyl)-2-piperidinyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.